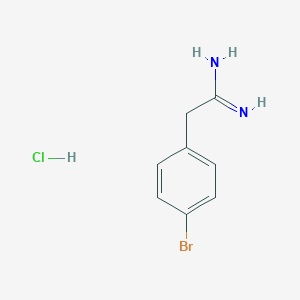

2-(4-Bromophenyl)ethanimidamide hydrochloride

Description

BenchChem offers high-quality 2-(4-Bromophenyl)ethanimidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromophenyl)ethanimidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromophenyl)ethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2.ClH/c9-7-3-1-6(2-4-7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPKYOOURIMUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=N)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615041 | |

| Record name | (4-Bromophenyl)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59104-21-1 | |

| Record name | (4-Bromophenyl)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

biological activity of 2-(4-Bromophenyl)ethanimidamide hydrochloride

An In-depth Technical Guide to the Investigational Biological Activity of 2-(4-Bromophenyl)ethanimidamide Hydrochloride

Authored by: A Senior Application Scientist

Foreword: Charting Unexplored Pharmacological Territory

In the vast landscape of chemical entities with therapeutic potential, many remain uncharacterized. 2-(4-Bromophenyl)ethanimidamide hydrochloride is one such molecule. A search of the current scientific literature reveals a notable absence of data on its biological activities[1][2]. However, the absence of evidence is not evidence of absence. The structural motifs present in this compound—the 4-bromophenyl group and the ethanimidamide moiety—are found in numerous biologically active molecules, suggesting a high probability of inherent pharmacological properties.

This guide, therefore, embarks on a hypothetical yet scientifically rigorous exploration of the potential biological activities of 2-(4-Bromophenyl)ethanimidamide hydrochloride. We will leverage established principles of medicinal chemistry and pharmacology to propose a comprehensive investigational plan. This document is designed for researchers, scientists, and drug development professionals, providing a roadmap for unlocking the potential of this novel compound. We will delve into proposed screening protocols, hypothesize mechanisms of action based on structural analogy, and provide the detailed methodologies required to test these hypotheses.

Part 1: Deconstructing the Molecule: Rationale for Investigation

The rationale for investigating 2-(4-Bromophenyl)ethanimidamide hydrochloride stems from the well-documented bioactivities of compounds containing its constituent functional groups.

-

The 4-Bromophenyl Moiety: The presence of a halogen, particularly bromine, on a phenyl ring is a common feature in many pharmacologically active compounds. The 4-bromophenyl group, specifically, has been identified as essential for the anticancer activity of certain molecules[3]. Furthermore, this moiety is found in compounds with antibacterial[4][5][6], anti-ulcer[7], and potent receptor antagonist activities, including those targeting the endothelin receptors and the CCR5 receptor for HIV-1 entry[8][9].

-

The Ethanimidamide Moiety: The ethanimidamide functional group is structurally related to the active moieties of several known drugs. For instance, it shares features with alpha-2 adrenergic agonists like brimonidine, used in the treatment of glaucoma, and tizanidine, a centrally acting muscle relaxant[10][11]. The mechanism of action for tizanidine involves agonistic activity at noradrenergic alpha-2 receptors, leading to an impairment of excitatory amino acid release from spinal interneurons[11].

This confluence of structural precedents strongly suggests that 2-(4-Bromophenyl)ethanimidamide hydrochloride is a prime candidate for biological screening. We hypothesize that it may possess one or more of the following activities: antimicrobial, anticancer, or as a modulator of G-protein coupled receptors such as adrenergic receptors.

Part 2: A Proposed Cascade for Biological Activity Screening

To systematically evaluate the biological potential of 2-(4-Bromophenyl)ethanimidamide hydrochloride, a tiered screening approach is proposed. This involves a series of in vitro assays designed to identify and characterize its primary pharmacological effects.

Antimicrobial Activity Screening

Causality of Experimental Choice: Given the prevalence of the 4-bromophenyl moiety in known antibacterial and antifungal agents, the initial screen should assess the compound's ability to inhibit the growth of a diverse panel of pathogenic microorganisms.

Protocol: A broth microdilution assay will be employed to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.

Step-by-Step Methodology:

-

Preparation of Microbial Inoculum:

-

Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) in Mueller-Hinton Broth (MHB) overnight at 37°C.

-

Grow fungal strains (e.g., Candida albicans) in RPMI-1640 medium overnight at 35°C.

-

Dilute the overnight cultures to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of 2-(4-Bromophenyl)ethanimidamide hydrochloride in sterile dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions in the appropriate growth medium in a 96-well microtiter plate to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well of the microtiter plate.

-

Include positive controls (microbes in medium without the compound) and negative controls (medium only).

-

Incubate the plates at the appropriate temperature for 18-24 hours for bacteria and 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Data Presentation:

| Microorganism | Strain | Compound MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | |

| Escherichia coli | ATCC 25922 | |

| Pseudomonas aeruginosa | ATCC 27853 | |

| Candida albicans | ATCC 90028 |

Experimental Workflow Diagram:

Caption: Workflow for MIC determination.

Anticancer Activity Screening

Causality of Experimental Choice: The established importance of the 4-bromophenyl group for anticancer activity in other molecular contexts necessitates an evaluation of the cytotoxic potential of 2-(4-Bromophenyl)ethanimidamide hydrochloride against a panel of human cancer cell lines.

Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be used to assess the compound's effect on cell viability.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in appropriate media supplemented with fetal bovine serum.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of 2-(4-Bromophenyl)ethanimidamide hydrochloride in the cell culture medium.

-

Replace the medium in the cell plates with the medium containing the compound at various concentrations.

-

Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 3-4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

-

Data Acquisition:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Data Presentation:

| Cell Line | Tissue of Origin | Compound IC50 (µM) |

| MCF-7 | Breast Cancer | |

| A549 | Lung Cancer | |

| HCT116 | Colon Cancer |

Experimental Workflow Diagram:

Caption: Workflow for MTT cytotoxicity assay.

Part 3: Hypothetical Mechanism of Action: Alpha-2 Adrenergic Agonism

Based on the structural similarity of the ethanimidamide moiety to known alpha-2 adrenergic agonists, we will proceed with the hypothesis that 2-(4-Bromophenyl)ethanimidamide hydrochloride acts as an agonist at these receptors.

Proposed Follow-up Studies:

-

Receptor Binding Assay: To confirm direct interaction with alpha-2 adrenergic receptors, a competitive radioligand binding assay would be performed. This assay would measure the ability of our compound to displace a known radiolabeled ligand (e.g., [3H]-clonidine) from membranes of cells expressing the receptor.

-

Functional Assay (cAMP Measurement): Alpha-2 adrenergic receptors are Gi-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. A functional assay would measure changes in cAMP levels in response to the compound.

Step-by-Step Methodology for cAMP Assay:

-

Cell Culture and Stimulation:

-

Culture cells expressing the alpha-2 adrenergic receptor (e.g., HEK293 cells transfected with the ADRA2A gene).

-

Pre-treat the cells with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.

-

Treat the cells with varying concentrations of 2-(4-Bromophenyl)ethanimidamide hydrochloride.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells to release intracellular contents.

-

Measure cAMP levels using a commercially available ELISA or HTRF assay kit.

-

-

Data Analysis:

-

Plot the concentration of the compound against the measured cAMP levels to generate a dose-response curve.

-

Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response).

-

Hypothesized Signaling Pathway:

Activation of the alpha-2 adrenergic receptor by an agonist like our hypothetical compound would trigger the following cascade:

-

The agonist binds to the receptor.

-

The receptor undergoes a conformational change, activating the associated heterotrimeric Gi protein.

-

The Gαi subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase.

-

The inhibition of adenylyl cyclase leads to a decrease in the conversion of ATP to cAMP.

-

Lowered cAMP levels result in decreased activity of protein kinase A (PKA).

-

Reduced PKA activity leads to a variety of downstream cellular effects, including modulation of ion channel activity and gene expression.

Signaling Pathway Diagram:

Caption: Hypothesized alpha-2 adrenergic signaling pathway.

Conclusion

While 2-(4-Bromophenyl)ethanimidamide hydrochloride remains a molecule without a defined biological role, this guide has laid out a comprehensive and scientifically grounded framework for its investigation. By drawing parallels with structurally related compounds, we have established a strong rationale for exploring its potential antimicrobial, anticancer, and neuromodulatory activities. The detailed protocols and hypothetical data presented herein provide a clear roadmap for any research group wishing to undertake the characterization of this promising, yet unexplored, chemical entity. The journey from a novel chemical structure to a potential therapeutic agent is long and arduous, but it begins with the systematic and logical investigation outlined in this guide.

References

-

Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][4][12]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. PubMed Central. [Link]

-

Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PubMed Central. [Link]

-

Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. PubMed Central. [Link]

-

2-(4-bromophenyl)ethanimidamide hydrochloride. PubChem. [Link]

-

Aqueous Humor Dynamics and Brimonidine. ClinicalTrials.gov. [Link]

-

Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

-

A Randomized-Withdrawal Phase 3 Study Evaluating the Safety and Efficacy of Oral Nalfurafine HCl (AC-820)in Subjects on Hemodialysis With Uremic Pruritus (Renal Itch). ClinicalTrials.gov. [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

-

The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. [Link]

-

Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. PubMed. [Link]

-

Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. [Link]

-

Effects of 4-(4-bromophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride on acute gastric lesions, acid secretion in rats and on some hemodynamic parameters in cats. PubMed. [Link]

-

A Study to Investigate the Effects of Acid Reducing Agents on Pharmacokinetics of PC14586 in Healthy Participants. ClinicalTrials.gov. [Link]

-

Tizanidine: neuropharmacology and mechanism of action. PubMed. [Link]

-

Product information, 2-(4-Bromophenyl)ethanimidamide hydrochloride. P&S Chemicals. [Link]amide-hydrochloride/)

Sources

- 1. PubChemLite - 2-(4-bromophenyl)ethanimidamide hydrochloride (C8H9BrN2) [pubchemlite.lcsb.uni.lu]

- 2. pschemicals.com [pschemicals.com]

- 3. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Effects of 4-(4-bromophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride on acute gastric lesions, acid secretion in rats and on some hemodynamic parameters in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

The Bromophenyl Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Bromine in Medicinal Chemistry

The incorporation of halogen atoms, particularly bromine, into molecular scaffolds is a well-established and powerful strategy in modern drug discovery. The unique physicochemical properties of the bromine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles. The introduction of a bromophenyl group can enhance therapeutic activity, modulate metabolic stability, and improve the duration of action of a drug candidate.[1][2] This is often attributed to the formation of halogen bonds, a type of non-covalent interaction involving the electron-deficient region on the halogen atom (the σ-hole), which can lead to favorable drug-target interactions.[1][2]

While offering significant advantages, the "bromination" strategy is not without potential drawbacks, including the risk of increased toxicity and bioaccumulation.[1][2] Therefore, a thorough understanding of the structure-activity relationships (SAR) and the specific biological context is crucial for the successful design and development of bromophenyl-containing therapeutics. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and diverse therapeutic applications of bromophenyl compounds, along with practical experimental protocols for their evaluation.

Synthetic Strategies for Incorporating the Bromophenyl Moiety

The synthesis of bromophenyl-containing compounds is a cornerstone of medicinal chemistry, with a variety of well-established and innovative methods available to researchers. The choice of synthetic route often depends on the desired substitution pattern, the nature of the starting materials, and the overall complexity of the target molecule.

General Synthetic Approaches:

A common and versatile method for introducing a bromophenyl group is through nucleophilic aromatic substitution (SNAr) reactions, where a suitable nucleophile displaces a leaving group on a brominated aromatic ring. Another powerful technique is the Suzuki-Miyaura cross-coupling reaction , which allows for the formation of a carbon-carbon bond between a bromophenylboronic acid and a variety of aryl or vinyl halides.

Illustrative Synthetic Workflow:

Below is a generalized workflow for the synthesis of a hypothetical bromophenyl-containing drug candidate, illustrating the key steps and considerations.

Caption: Generalized synthetic workflow for a bromophenyl-containing compound.

Detailed Experimental Protocol: Synthesis of 1-(4-bromophenyl)piperidine

This protocol provides a step-by-step method for the synthesis of 1-(4-bromophenyl)piperidine, a common intermediate in the preparation of various biologically active molecules.[3]

Materials:

-

N-phenylpiperidine

-

Tetra-N-butylammonium tetraphenylborate

-

Dichloromethane (DCM)

-

N-bromosuccinimide (NBS)

-

Saturated sodium bisulfite aqueous solution

-

N-heptane

Procedure:

-

Under a nitrogen atmosphere, dissolve N-phenylpiperidine (20g, 0.124mol) and tetra-N-butylammonium tetraphenylborate (2.8g) in 100mL of dichloromethane in a reaction flask.

-

Stir the mixture until the solids are completely dissolved.

-

Cool the reaction mixture to 10-15 °C.

-

Add N-bromosuccinimide (26.5g, 0.149mol) in batches, ensuring the temperature is maintained between 20-25 °C.

-

Allow the reaction to proceed for 8 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic phases, wash with water, and then concentrate under reduced pressure until no solvent remains.

-

To the residue, add 20mL of dichloromethane and heat to 40 °C.

-

Slowly add 80mL of N-heptane and then cool the mixture to 5-10 °C to induce crystallization.

-

Filter the solid product and dry to obtain 1-(4-bromophenyl)piperidine.

Mechanisms of Action: How Bromophenyl Compounds Exert Their Effects

Bromophenyl compounds exhibit a wide range of biological activities by interacting with various molecular targets. Their mechanisms of action are diverse and often depend on the overall structure of the molecule. Two prominent examples are the inhibition of bacterial DNA gyrase and the activation of the STING (Stimulator of Interferon Genes) pathway.

Inhibition of Bacterial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and transcription.[4] It is a well-validated target for antibacterial drugs. Several bromophenyl-containing compounds have been shown to be potent inhibitors of DNA gyrase.[4][5] These compounds typically bind to the enzyme-DNA complex, stabilizing the cleavage complex and leading to double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.

Caption: Mechanism of DNA gyrase inhibition by bromophenyl compounds.

Activation of the STING Pathway

The STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a hallmark of viral infections and cellular damage.[6] Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an anti-tumor and anti-pathogen response.[6] Recently, marine bromophenol derivatives have been identified as a novel class of potent, non-cyclic dinucleotide (non-CDN) small-molecule STING agonists. These compounds can robustly activate the STING signaling pathway, making them promising candidates for cancer immunotherapy.

Caption: Activation of the STING pathway by bromophenol derivatives.

Therapeutic Applications of Bromophenyl Compounds

The versatility of the bromophenyl scaffold has led to its incorporation into a wide array of therapeutic agents targeting various diseases.

| Therapeutic Area | Example Compound Class | Mechanism of Action | Key Findings |

| Oncology | Bromophenol Hybrids | Induction of ROS-mediated apoptosis, cell cycle arrest.[1][7] | Significant inhibitory activity against various human cancer cell lines.[1] |

| Brominated Coelenteramines | High structural specificity, with the 4-bromophenyl moiety being essential for anticancer activity.[8][9] | Potential for use in combination therapy to enhance the efficacy of known chemotherapeutics.[8] | |

| Infectious Diseases | 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives | Inhibition of microbial DNA gyrase.[4][10] | Promising activity against both drug-sensitive and drug-resistant microbes, particularly Gram-positive bacteria.[4] |

| Bromophenol Derivatives | Inhibition of bacterial biofilm formation.[11] | Effective against Staphylococcus aureus and MRSA.[11] | |

| Neurological Disorders | Bromocriptine | Dopamine D2 receptor agonist.[12] | Used in the treatment of type 2 diabetes and has shown cardiovascular risk reduction.[12] |

| Other | N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives | Antioxidant and antimicrobial properties. | Moderate antimicrobial activity against S. aureus. |

Experimental Protocols for Biological Evaluation

The biological evaluation of novel bromophenyl compounds is a critical step in the drug discovery process. Below are detailed protocols for two common assays used to assess the anticancer and antioxidant activity of these compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

MTT solution (0.5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the bromophenyl test compounds in the cell culture medium.

-

Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.

-

After the incubation period, remove the medium containing the compounds and add 100 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37 °C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the antioxidant capacity of a compound.

Materials:

-

DPPH solution (0.1 mM in methanol)

-

Test compounds dissolved in methanol

-

Methanol

-

96-well plates

-

Microplate reader

Procedure:

-

Prepare different concentrations of the test compound in methanol.

-

In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[13]

Conclusion and Future Perspectives

Bromophenyl compounds represent a rich and diverse class of molecules with significant potential in drug discovery. Their unique ability to form halogen bonds and modulate physicochemical properties makes them a valuable tool for medicinal chemists. The wide range of biological activities, from anticancer and antimicrobial to neurological effects, underscores the versatility of this scaffold. As our understanding of the intricate roles of halogen bonding in biological systems continues to grow, we can expect the rational design of even more potent and selective bromophenyl-containing drugs. Future research will likely focus on exploring novel bromophenyl derivatives, elucidating their mechanisms of action in greater detail, and advancing promising candidates through preclinical and clinical development. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs across a spectrum of diseases.

References

-

Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PMC. [Link]

-

Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC. [Link]

- Synthetic method of 1-(4-bromophenyl) piperidine.

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

-

Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. PMC. [Link]

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate. [Link]

-

Design, Synthesis and Multitarget Biological Evaluation of Perfluoroalkylated Benzoylthiourea Compounds: From Biofilm Disruption. ACS Publications. [Link]

-

Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PMC. [Link]

-

Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. ResearchGate. [Link]

-

Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Publications. [Link]

-

Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. ResearchGate. [Link]

-

A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC. [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]

-

Increasing Demand of Brominated Pharmaceuticals of the European Bromine Market. PR Newswire. [Link]

-

Pharmaceuticals. BSEF. [Link]

-

Late phase completed clinical trials investigating bromocriptine mesylate quick release as treatment of type 2 diabetes mellitus. PubMed. [Link]

-

Benefits of Utilizing UV Bromination in Pharmaceutical Manufacturing. Ascensus. [Link]

-

File S1 - Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. Public Library of Science. [Link]

-

Nitrofuran-Based STING Inhibitors. ResearchGate. [Link]

-

STING as an emerging therapeutic target for drug discovery: Perspectives from the global patent landscape. PubMed Central. [Link]

-

Congruities between cancer and infectious diseases: Lessons to be learned from these distinct yet analogous fields. PMC. [Link]

Sources

- 1. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 3. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 4. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. STING as an emerging therapeutic target for drug discovery: Perspectives from the global patent landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Late phase completed clinical trials investigating bromocriptine mesylate quick release as treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Early-Phase Research on Ethanimidamide Derivatives

Introduction: The Strategic Value of the Ethanimidamide Scaffold in Modern Drug Discovery

The amide bond is a cornerstone of peptide and protein structure, yet its susceptibility to enzymatic cleavage presents a significant hurdle in drug development, often leading to poor metabolic stability.[1][2] Medicinal chemists employ a strategy known as bioisosteric replacement to overcome this liability, substituting the amide group with functionalities that mimic its steric and electronic properties while enhancing pharmacokinetic profiles.[3][4][5] Among the arsenal of amide bioisosteres, the ethanimidamide moiety and its related amidine derivatives have emerged as a versatile and potent scaffold.

Ethanimidamide, characterized by a C-N double bond, offers a unique combination of structural rigidity, hydrogen bonding capability, and basicity that can be finely tuned to achieve high-potency and selective interactions with biological targets.[4] These derivatives have demonstrated significant therapeutic potential across a range of applications, including the selective inhibition of nitric oxide synthase (NOS) isoforms, modulation of β-secretase (BACE1) for Alzheimer's disease, and development of novel antimicrobial agents.[6][7][8][9]

This guide provides a comprehensive technical overview of the critical stages in the early-phase research and development of ethanimidamide derivatives. From rational design and synthesis to rigorous in vitro evaluation, we will explore the causality behind key experimental choices, providing researchers with a validated framework for advancing novel amidine-based therapeutics from concept to lead candidate.

Chapter 1: The Medicinal Chemistry Blueprint: Synthesis and Structural Validation

The journey of an ethanimidamide-based drug candidate begins with its creation. This chapter details the strategic chemical synthesis and the essential analytical techniques required to ensure the structural integrity and purity of the novel compounds, forming the bedrock of all subsequent biological evaluation.

Synthetic Strategy: The Pinner Reaction and Modern Variants

A cornerstone for the synthesis of ethanimidamide and other amidine derivatives is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether hydrochloride (a Pinner salt), followed by reaction with an amine.[10] However, modern drug discovery often demands milder and more versatile methods.

A widely adopted contemporary method utilizes trihaloethanols (like 2,2,2-trifluoroethanol) to react with nitriles in the presence of HCl, forming stable imidate intermediates. These reagents are excellent for preparing amidines under mild conditions, accommodating a wider range of functional groups sensitive to harsher traditional methods.[10]

Protocol 1: General Synthesis of an N-Substituted Ethanimidamide Derivative

Objective: To synthesize a target ethanimidamide derivative from a nitrile precursor.

Step 1: Formation of the Imidate Intermediate

-

Dissolve the starting nitrile (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add 2,2,2-trifluoroethanol (1.2 eq).

-

Bubble dry HCl gas through the solution at 0°C for 15-20 minutes, or until saturation is observed.

-

Seal the reaction vessel and allow it to stir at room temperature for 12-24 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure to yield the crude trifluoroethyl imidate hydrochloride salt.

Step 2: Amidine Formation

-

Dissolve the crude imidate salt from Step 1 in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Add the desired primary or secondary amine (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor completion by TLC or LC-MS.

-

Remove the solvent in vacuo.

-

Purify the resulting crude product using column chromatography on silica gel to isolate the target amidine derivative.[11]

Structural Characterization: A Self-Validating System

Confirming the identity and purity of a synthesized compound is non-negotiable. A multi-technique approach ensures a self-validating system where data from orthogonal methods converge to provide an unambiguous structural assignment.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for elucidating the molecular structure.[12] For an ethanimidamide derivative, key diagnostic signals include the chemical shifts of the methyl group protons and the quaternary carbon of the C=N bond.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the confirmation of its elemental composition.[12][13] This is critical for verifying that the intended synthesis was successful.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. A strong absorption band in the region of 1640-1680 cm⁻¹ is characteristic of the C=N stretching vibration of the amidine group.[14]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of the final compound.[13] A sample is considered pure for early-phase screening if it shows a single major peak representing >95% of the total integrated area.

Diagram 1: Synthetic and Characterization Workflow

This diagram illustrates the logical flow from starting materials to a fully validated ethanimidamide derivative, ready for biological testing.

Caption: Workflow from synthesis to validated compound.

Chapter 2: Target Engagement and In Vitro Screening Cascade

With a validated compound in hand, the next phase is to determine its biological activity. This involves a hierarchical screening cascade, starting with direct target engagement and progressing to more complex cell-based systems.

Primary Target: Nitric Oxide Synthase (NOS) Inhibition

Overproduction of nitric oxide (NO) by the inducible nitric oxide synthase (iNOS) isoform is implicated in inflammatory diseases.[6][15] Ethanimidamide derivatives have been developed as highly selective iNOS inhibitors, making this a prime target for evaluation.[6][16]

The standard method for assessing NOS inhibition is to measure the conversion of L-arginine to L-citrulline.[6][16]

Protocol 2: iNOS Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the iNOS enzyme.

-

Enzyme Preparation: Use recombinant human iNOS.

-

Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing NADPH, tetrahydrobiopterin (H₄B), calmodulin, and L-[¹⁴C]-arginine.

-

Compound Incubation: Add the ethanimidamide test compound at various concentrations (typically a serial dilution from 100 µM to 1 nM). Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., 1400W).[17]

-

Initiate Reaction: Add the iNOS enzyme to each well to start the reaction. Incubate at 37°C for 30 minutes.

-

Stop Reaction: Terminate the reaction by adding a stop buffer containing EDTA.

-

Separation: Apply the reaction mixture to a cation-exchange resin column. L-[¹⁴C]-arginine (positively charged) will bind to the resin, while the product, L-[¹⁴C]-citrulline (neutral), will flow through.

-

Quantification: Collect the eluate and quantify the amount of L-[¹⁴C]-citrulline using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Secondary Target: β-Secretase (BACE1) Inhibition

BACE1 is a key enzyme in the amyloidogenic pathway that produces amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[8][18][19] Amide and amidine-containing structures have been explored as BACE1 inhibitors.[8][9]

A FRET (Förster Resonance Energy Transfer) assay is a common and robust method for measuring BACE1 activity.

Diagram 2: BACE1 Cleavage and FRET Assay Principle

This diagram shows how BACE1 cleavage of a substrate leads to a measurable signal in a FRET-based assay.

Caption: Principle of a BACE1 FRET-based inhibition assay.

Data Interpretation: Potency and Selectivity

The output of these primary assays is quantitative data, best summarized in a table for comparative analysis. The key metrics are potency (IC₅₀) and selectivity.

Table 1: In Vitro Activity Profile of Hypothetical Ethanimidamide Derivatives

| Compound ID | R-Group Modification | iNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) | Selectivity (eNOS/iNOS) | BACE1 IC₅₀ (µM) |

| EX-001 | -CH₃ | 12.0 | 8420 | ~700 | >100 |

| EX-002 | -CH₂CH₃ | 25.5 | 9500 | ~372 | 85.3 |

| EX-003 | -Cyclopropyl | 5.2 | 7500 | ~1442 | 45.1 |

| 1400W | (Reference) | 0.02 | 10 | 500 | NA |

Data for EX-001 is based on a real derivative reported in the literature.[6] Other values are hypothetical for illustrative purposes.

Causality Insight: From this hypothetical data, one would conclude that a cyclopropyl R-group (EX-003) enhances potency against iNOS compared to smaller alkyl groups. The high selectivity ratio is critical; potent inhibition of the endothelial NOS (eNOS) isoform can lead to undesirable cardiovascular side effects like hypertension.[6][16] Therefore, EX-003, with its combination of high potency and the best selectivity, would be prioritized for further studies.

Chapter 3: Early ADME and Physicochemical Profiling

A potent molecule is useless if it cannot reach its target in the body. Early-phase Absorption, Distribution, Metabolism, and Excretion (ADME) profiling is essential to de-risk candidates. Amidine and guanidine functionalities can be highly basic, which may reduce membrane permeability and bioavailability.[4] Therefore, assessing these properties early is crucial.

Key In Vitro ADME Assays

-

Kinetic Solubility: Measures the solubility of the compound in a buffer at physiological pH (e.g., pH 7.4). Poor solubility can be a major roadblock for oral drug development.

-

LogD₇.₄: The logarithm of the distribution coefficient between octanol and buffer at pH 7.4. It is a measure of the compound's lipophilicity, which influences permeability, metabolism, and promiscuity.

-

Caco-2 Permeability: This assay uses a monolayer of human intestinal cells to predict a drug's absorption across the gut wall. It provides an apparent permeability coefficient (Papp).

-

Microsomal Stability: Incubating the compound with liver microsomes (which contain key metabolic enzymes like Cytochrome P450s) measures its metabolic stability.[20] The output is typically reported as half-life (t₁/₂) or intrinsic clearance.

Diagram 3: Decision-Making Logic for Lead Candidate Selection

This flowchart outlines a logical process for selecting a lead candidate based on a combination of potency, selectivity, and early ADME data.

Caption: A streamlined decision-making workflow for lead selection.

Conclusion and Future Perspectives

The ethanimidamide scaffold represents a rich and underexplored area of chemical space with significant potential for developing novel therapeutics. Early-phase research, grounded in robust synthetic chemistry, validated structural characterization, and a logical in vitro screening cascade, is the key to unlocking this potential. By systematically evaluating potency, selectivity, and drug-like properties in parallel, research teams can efficiently identify lead candidates with a higher probability of success in later, more complex preclinical and clinical stages. Future work will likely focus on expanding the diversity of ethanimidamide libraries and exploring their application against a wider range of biological targets, from infectious diseases to oncology.[7][21]

References

- Vertex AI Search. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH.

- MDPI. (n.d.). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design.

- (2012, May 7). Application of Bioisosteres in Drug Design.

- PubMed. (n.d.). Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities.

- Journal of Medicinal Chemistry. (n.d.). Acetamidine Lysine Derivative, N-(5(S)-amino-6,7-dihydroxyheptyl)ethanimidamide Dihydrochloride: A Highly Selective Inhibitor of Human Inducible Nitric Oxide Synthase.

- PubMed. (n.d.). Synthesis, anti-inflammatory and analgesic activity evaluation of some amidine and hydrazone derivatives.

- Cambridge MedChem Consulting. (2024, February 16). Ester and Amide Bioisosteres.

- Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability.

- PMC - NIH. (n.d.). Amidine containing compounds: Antimicrobial activity and its potential in combating....

- PubMed. (n.d.). Amidines and related compounds. 6. Studies on structure-activity relationships of antihypertensive and antisecretory agents related to clonidine.

- ResearchGate. (n.d.). Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities | Request PDF.

- Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances.

- (n.d.). Synthesis of some Amide derivatives and their Biological activity.

- (n.d.). Modern Analytical Technique for Characterization Organic Compounds.

- PMC. (n.d.). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking.

- ResearchGate. (n.d.). Techniques and Methods of Identification.

- MDPI. (n.d.). A Novel Approach for the Synthesis of Peripherally Acting Dual Target Inhibitor of Cannabinoid-1 (CB1 Receptor) and Inducible Nitric Oxide Synthase (iNOS) (S-MRI-1867/Zevaquenabant).

- (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.

- PMC. (n.d.). Small Peptides Targeting BACE-1, AChE, and A-β Reversing Scopolamine-Induced Memory Impairment: A Multitarget Approach against Alzheimer's Disease.

- PMC. (n.d.). Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines.

- PubMed. (n.d.). Amidines are potent inhibitors of nitric oxide synthases: preferential inhibition of the inducible isoform.

- PubMed. (2023, October 4). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking.

- PMC. (n.d.). BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors.

- PubMed. (n.d.). Mechanistic studies of inactivation of inducible nitric oxide synthase by amidines.

- Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation.

- PMC. (n.d.). Comparison of analytical techniques for the identification of bioactive compounds from natural products.

- (n.d.). Inhibitors of BACE for treating Alzheimer's disease: a fragment-based drug discovery story.

- American Chemical Society. (2026, January 30). A New Furosemide Derivative From Zinc(II) Complex Studies.

- PMC. (n.d.). Novel amidines and analogues as promising agents against intracellular parasites: a systematic review.

- PubMed. (n.d.). Discovery of an N-(2-aminopyridin-4-ylmethyl)nicotinamide derivative: a potent and orally bioavailable NCX inhibitor.

- UM College of Pharmacy - University of Michigan. (2021, November 9). U-M Researchers Invent Chemical Reaction That Could Accelerate Drug Discovery.

- PubMed. (2019, March 15). Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators.

Sources

- 1. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. pharmacy.umich.edu [pharmacy.umich.edu]

- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design [mdpi.com]

- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amidine synthesis by imidoylation [organic-chemistry.org]

- 11. sphinxsai.com [sphinxsai.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Amidines are potent inhibitors of nitric oxide synthases: preferential inhibition of the inducible isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Small Peptides Targeting BACE-1, AChE, and A-β Reversing Scopolamine-Induced Memory Impairment: A Multitarget Approach against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of an N-(2-aminopyridin-4-ylmethyl)nicotinamide derivative: a potent and orally bioavailable NCX inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-(4-Bromophenyl)ethanimidamide Hydrochloride

[1]

Introduction & Identity

2-(4-Bromophenyl)ethanimidamide hydrochloride (commonly referred to as 4-bromophenylacetamidine HCl ) is a critical bifunctional intermediate in medicinal chemistry.[1] Structurally, it consists of a phenyl ring substituted at the para-position with a bromine atom—serving as a handle for cross-coupling reactions—and an acetamidine tail, which acts as a potent electrophile for heterocycle formation.[1]

This molecule is widely utilized as a precursor for synthesizing imidazoles, pyrimidines, and triazines , motifs prevalent in kinase inhibitors and GPCR ligands.[1] Furthermore, the amidine moiety itself mimics the side chain of arginine, making this compound and its derivatives valuable probes for serine protease inhibition (e.g., trypsin, thrombin).[1]

Nomenclature & Identification

The distinction between the free base and the hydrochloride salt is critical for stoichiometric calculations in synthesis.[1]

| Property | Data Specification |

| IUPAC Name | 2-(4-Bromophenyl)ethanimidamide hydrochloride |

| Common Name | 4-Bromophenylacetamidine HCl |

| CAS Number (Base) | 59104-21-1 (Refers to the free base; salt is often unindexed or custom) |

| CAS Number (Precursor) | 16532-79-9 (4-Bromophenylacetonitrile) |

| SMILES | C1=CC(=CC=C1CC(=N)N)Br.Cl |

| InChIKey | UZAORPZGWBQCRV-UHFFFAOYSA-N (Base) |

Physicochemical Properties

The hydrochloride salt is the preferred storage form due to the hygroscopic instability of the free amidine base, which readily absorbs CO₂ and water from the air to form carbonates or hydrolyzes to the amide.[1]

Table 1: Quantitative Data Profile

| Parameter | Value | Notes |

| Molecular Formula (Salt) | C₈H₁₀BrClN₂ | Includes one HCl molecule.[1][2] |

| Molecular Weight (Salt) | 249.54 g/mol | Used for reactant stoichiometry.[1] |

| Molecular Formula (Base) | C₈H₉BrN₂ | Free base form.[1] |

| Molecular Weight (Base) | 213.08 g/mol | Theoretical active mass.[1] |

| Physical State | White to off-white crystalline solid | Highly hygroscopic.[1] |

| Solubility | Soluble in Water, DMSO, Methanol | Poor solubility in non-polar solvents (Hexane, Et₂O).[1] |

| Melting Point | >150°C (Decomposes) | Precise MP varies by crystal habit/solvate.[1] |

Synthetic Methodology: The Pinner Reaction

The most authoritative and scalable method for synthesizing 2-(4-bromophenyl)ethanimidamide hydrochloride is the Pinner Synthesis .[1] This two-step sequence converts a nitrile to an amidine via an imidate ester intermediate.[3]

Reaction Logic & Causality

Direct addition of ammonia to nitriles is kinetically slow and often requires high temperatures that degrade the substrate.[1] The Pinner method circumvents this by activating the nitrile with anhydrous HCl to form a highly electrophilic imidate ester (Pinner Salt), which is then readily attacked by ammonia at low temperatures.[1]

Critical Control Point: The entire process must remain anhydrous . The presence of water will hydrolyze the imidate ester directly to the ester (ethyl (4-bromophenyl)acetate) or the amide, destroying the yield.

Experimental Protocol

Precursor: 4-Bromophenylacetonitrile (CAS 16532-79-9).[1]

Step 1: Formation of the Imidate Ester (Pinner Salt) [3][4]

-

Dissolution: Dissolve 10.0 g (51 mmol) of 4-bromophenylacetonitrile in 50 mL of anhydrous ethanol and 50 mL of anhydrous diethyl ether (or dioxane).

-

Activation: Cool the solution to 0°C in an ice bath.

-

Saturation: Bubble dry HCl gas through the solution for 2–3 hours until saturation is reached. Note: Use a gas trap to neutralize excess HCl.

-

Crystallization: Seal the flask and store at 4°C for 24–48 hours. The imidate ester hydrochloride will precipitate as a white solid.

-

Isolation: Filter the solid rapidly under argon (to avoid moisture) and wash with cold anhydrous ether.[1]

Step 2: Ammonolysis to Amidine

-

Suspension: Suspend the isolated imidate ester in 40 mL of anhydrous ethanol.

-

Substitution: Bubble anhydrous ammonia gas (NH₃) through the suspension at 0°C for 1–2 hours, or add a 7N solution of NH₃ in methanol (excess, ~3-4 equivalents).

-

Completion: Allow the mixture to warm to room temperature and stir for 12 hours. The solid will dissolve and reprecipitate as the amidine salt (or ammonium chloride byproduct).

-

Purification: Filter off inorganic NH₄Cl. Concentrate the filtrate. Recrystallize the residue from Ethanol/Ether to yield pure 2-(4-bromophenyl)ethanimidamide hydrochloride.

Synthetic Workflow Diagram

Caption: Step-wise conversion of nitrile to amidine via the Pinner intermediate. Red path indicates the critical failure mode (hydrolysis).

Structural Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 9.0–9.5 ppm (br s, 3H/4H): Characteristic broad singlets for the amidine protons (

).[1] -

δ 7.5–7.6 ppm (d, 2H): Aromatic protons ortho to Bromine.[1]

-

δ 7.3–7.4 ppm (d, 2H): Aromatic protons meta to Bromine.[1]

-

δ 3.6–3.8 ppm (s, 2H): Benzylic methylene (

).[1] Note: This peak shifts significantly from the nitrile precursor (~4.0 ppm).

-

-

FT-IR:

-

Disappearance: The sharp nitrile stretch at ~2250 cm⁻¹ must be absent.

-

Appearance: Strong bands at 1650–1690 cm⁻¹ (C=N stretch) and 3000–3300 cm⁻¹ (N-H stretch).[1]

-

Applications in Drug Discovery

This molecule is a "linchpin" intermediate.[1] The amidine group allows for the construction of the heterocyclic core, while the bromine atom remains available for late-stage diversification via palladium-catalyzed cross-coupling.

Heterocycle Formation[1]

-

Pyrimidines: Condensation with 1,3-dicarbonyls (e.g., malonaldehyde derivatives) yields 2-substituted pyrimidines.[1]

-

Imidazoles: Reaction with

-haloketones yields 2-substituted imidazoles.[1]

Divergent Synthesis Strategy

Caption: Utilization of the amidine core for heterocycle construction followed by Suzuki coupling at the bromine handle.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5020713, 2-(4-Bromophenyl)ethanimidamide. Retrieved from [Link]

-

Pinner, A. (1892). Die Imidoether und ihre Derivate.[1] Oppenheim, Berlin. (Foundational text on Pinner Synthesis mechanism).

-

Organic Chemistry Portal. Pinner Reaction: Synthesis of Amidines. Retrieved from [Link]

An In-Depth Technical Guide to the Homologous Series of 2-(4-Bromophenyl)ethanimidamide Hydrochloride: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the homologous series of 2-(4-Bromophenyl)ethanimidamide hydrochloride. Moving beyond a rigid template, this document is structured to deliver an in-depth exploration of the synthesis, theoretical structure-activity relationships (SAR), and potential therapeutic applications of this chemical scaffold. The content is grounded in established chemical principles and draws parallels from structurally related compounds to provide actionable insights for researchers in drug discovery and development.

Introduction: The Significance of the 2-(4-Bromophenyl)ethanimidamide Scaffold

The 2-(4-Bromophenyl)ethanimidamide hydrochloride core structure presents a compelling starting point for medicinal chemistry exploration. It combines a substituted aromatic ring with a reactive amidine group, a moiety known to be a bioisostere of amino acids like arginine and lysine.[1] This mimicry allows amidine-containing compounds to interact with a variety of biological targets, including enzymes such as serine proteases.[1] The presence of a bromine atom on the phenyl ring offers a site for further chemical modification and can influence the compound's pharmacokinetic and pharmacodynamic properties.

This guide will systematically explore the synthesis of a homologous series based on this core structure, specifically focusing on the extension of the alkyl chain separating the phenyl and imidamide functionalities. We will then delve into a prospective analysis of the structure-activity relationships, drawing upon existing knowledge of related chemical classes to hypothesize how these structural modifications may impact biological activity.

Defining the Homologous Series

For the purposes of this guide, the homologous series of 2-(4-Bromophenyl)ethanimidamide hydrochloride is defined by the general structure presented below, where 'n' represents the number of methylene units in the alkyl chain. The parent compound, 2-(4-Bromophenyl)ethanimidamide hydrochloride, corresponds to n=1. This guide will focus on the synthesis and properties of the series where n = 1, 2, and 3.

Figure 1: Homologous series of 2-(4-Bromophenyl)ethanimidamide hydrochloride.

Synthesis of the Homologous Series

The synthesis of the target amidine hydrochlorides can be efficiently achieved via the well-established Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester (a Pinner salt), which is then converted to the amidine upon treatment with ammonia. The key to synthesizing the homologous series lies in the preparation of the corresponding (4-bromophenyl)alkane-carbonitrile precursors.

Synthesis of Precursor (4-Bromophenyl)alkanenitriles

A versatile method for synthesizing the homologous series of (4-bromophenyl)alkanenitriles is through the homologation of 4-bromophenylacetic acid. The Arndt-Eistert reaction provides a classic and effective method for a one-carbon chain extension of carboxylic acids.[2][3]

Figure 2: Arndt-Eistert homologation workflow for precursor synthesis.

Experimental Protocol: Arndt-Eistert Homologation of 4-Bromophenylacetic Acid

-

Acid Chloride Formation: 4-Bromophenylacetic acid is refluxed with thionyl chloride to yield 4-bromophenylacetyl chloride. The excess thionyl chloride is removed under reduced pressure.

-

Diazoketone Formation: The crude acid chloride is dissolved in an inert solvent (e.g., diethyl ether) and treated with a solution of diazomethane at 0°C. Two equivalents of diazomethane are typically used to quench the HCl byproduct.[4]

-

Wolff Rearrangement: The resulting diazoketone is then treated with a catalyst, such as silver oxide, in the presence of water to induce the Wolff rearrangement, yielding 3-(4-bromophenyl)propanoic acid.[4]

-

Chain Extension: The process can be repeated to synthesize 4-(4-bromophenyl)butanoic acid and higher homologs.[2]

The resulting carboxylic acids can be converted to the corresponding nitriles via standard methods, such as conversion to the primary amide followed by dehydration with a reagent like phosphorus oxychloride.

Pinner Reaction for Amidine Synthesis

With the homologous (4-bromophenyl)alkanenitriles in hand, the final step is the Pinner reaction to form the target amidine hydrochlorides.

Figure 3: Pinner reaction for the synthesis of the target amidines.

Experimental Protocol: Pinner Synthesis of 2-(4-Bromophenyl)ethanimidamide Hydrochloride (n=1)

-

Pinner Salt Formation: A solution of 2-(4-bromophenyl)acetonitrile in anhydrous ethanol is cooled to 0°C. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then allowed to stand at a low temperature, leading to the precipitation of the ethyl 2-(4-bromophenyl)ethanimidate hydrochloride (Pinner salt).

-

Ammonolysis: The isolated Pinner salt is then treated with a solution of ammonia in ethanol. This reaction proceeds via nucleophilic attack of ammonia on the imidate carbon, leading to the formation of 2-(4-Bromophenyl)ethanimidamide hydrochloride.

-

Purification: The final product can be purified by recrystallization from an appropriate solvent system, such as ethanol/ether.

This protocol can be adapted for the higher homologs by starting with the corresponding (4-bromophenyl)propanenitrile and (4-bromophenyl)butanenitrile.

Prospective Structure-Activity Relationship (SAR) Analysis

In the absence of specific biological data for this homologous series, we can infer potential SAR trends by examining related classes of compounds, such as phenethylamines and other amidine-containing molecules.[5][6]

Table 1: Hypothetical SAR for the Homologous Series

| Homolog (n) | Alkyl Chain Length | Predicted Lipophilicity (cLogP) | Potential Impact on Activity |

| 1 | -CH₂- | Lower | May favor binding to more polar pockets. |

| 2 | -CH₂CH₂- | Intermediate | Increased flexibility may allow for optimal receptor fit. |

| 3 | -CH₂CH₂CH₂- | Higher | May enhance membrane permeability but could lead to non-specific binding. |

Influence of the Alkyl Chain Length

The length of the alkyl chain connecting the aromatic ring and the amidine group is a critical determinant of the molecule's overall shape, flexibility, and lipophilicity.

-

Flexibility and Conformation: Increasing the chain length from n=1 to n=3 introduces greater conformational flexibility. This could allow the molecule to adopt different spatial arrangements to better fit into a binding pocket. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding.

-

Lipophilicity: Each additional methylene group increases the lipophilicity of the compound. This can have a profound effect on its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Increased lipophilicity can improve membrane permeability but may also lead to increased plasma protein binding and non-specific toxicity.

-

Binding Interactions: The optimal chain length will depend on the specific topology of the target binding site. A shorter linker (n=1) may be ideal for targets with a compact binding pocket, while a longer linker (n=2 or 3) might be necessary to bridge two distinct binding domains on a receptor or enzyme.

The Role of the 4-Bromo Substituent

The bromine atom at the para-position of the phenyl ring plays a significant role in the molecule's electronic properties and potential for further derivatization.

-

Electronic Effects: Bromine is an electron-withdrawing group via induction but an ortho-, para-director due to resonance. This electronic perturbation can influence the pKa of the amidine group and the overall electron density of the aromatic ring, which can be crucial for π-π stacking or cation-π interactions with the biological target.

-

Steric and Lipophilic Contributions: The bromine atom adds steric bulk and increases the lipophilicity of the molecule, which can influence binding affinity and ADME properties.

-

Metabolic Stability: The C-Br bond can be a site of metabolism. Understanding the metabolic fate of these compounds would be a critical aspect of their development.

The Amidine Group as a Pharmacophore

The amidine group is a key pharmacophoric element. It is a strong base and will be protonated at physiological pH. This positive charge is crucial for forming ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in a binding site. As mentioned, the amidine group is a well-known bioisostere for the guanidinium group of arginine and the ammonium group of lysine, making it a valuable moiety for targeting enzymes that recognize these amino acids.[1]

Potential Therapeutic Applications

Based on the structural features and the known activities of related compounds, the homologous series of 2-(4-Bromophenyl)ethanimidamide hydrochloride could be explored for a variety of therapeutic applications.

-

Antimicrobial Agents: Amidine-containing compounds have a long history as antimicrobial agents.[6] The positively charged amidine group can interact with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. The lipophilicity of the homologous series can be tuned to optimize activity against different types of pathogens.

-

Anticancer Agents: Many amidine derivatives have been investigated for their antiproliferative activity.[7] They can exert their effects through various mechanisms, including DNA binding and inhibition of key enzymes involved in cancer cell proliferation.[7]

-

Enzyme Inhibitors: As mimics of protonated amino acids, these compounds are prime candidates for the inhibition of enzymes such as serine proteases (e.g., thrombin, trypsin) and other enzymes that have anionic binding pockets.[1]

Conclusion and Future Directions

This technical guide has outlined the synthesis and a prospective analysis of the homologous series of 2-(4-Bromophenyl)ethanimidamide hydrochloride. The synthetic route via homologation of 4-bromophenylacetic acid followed by the Pinner reaction provides a viable pathway to these compounds. The SAR analysis, while theoretical, provides a rational basis for the systematic exploration of this chemical space.

Future work should focus on the synthesis and biological evaluation of this homologous series to validate the hypotheses presented here. Key experimental steps should include:

-

In vitro screening: The compounds should be screened against a panel of relevant biological targets, such as various microbial strains, cancer cell lines, and specific enzymes like serine proteases.

-

Determination of physicochemical properties: Experimental determination of pKa, logP, and solubility will be crucial for understanding the ADME properties of these compounds.

-

In-depth SAR studies: Should initial screening reveal promising activity, a more extensive SAR study involving modifications to the aromatic ring and the amidine group would be warranted.

By combining rational design, efficient synthesis, and thorough biological evaluation, the therapeutic potential of the 2-(4-Bromophenyl)ethanimidamide scaffold can be fully explored.

References

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. grokipedia.com [grokipedia.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 2-(4-Bromophenyl)ethanimidamide Hydrochloride in Antimicrobial Research

Executive Summary

2-(4-Bromophenyl)ethanimidamide hydrochloride (commonly referred to as 4-Bromophenylacetamidine hydrochloride ) represents a critical "cationic amphiphile" scaffold in modern antimicrobial drug discovery. While often utilized as a synthetic intermediate for bis-amidine DNA minor groove binders (e.g., pentamidine analogs), this mono-amidine fragment exhibits distinct biological properties relevant to fragment-based drug discovery (FBDD) .

This application note details the utility of this compound as a chemical probe for investigating membrane permeabilization and DNA-binding kinetics . It provides validated protocols for assessing its efficacy against multidrug-resistant (MDR) pathogens, specifically focusing on its role as a synergistic potentiator that disrupts the Gram-negative outer membrane.

Chemical Identity & Pharmacophore Analysis

| Property | Detail |

| IUPAC Name | 2-(4-Bromophenyl)ethanimidamide hydrochloride |

| Common Name | 4-Bromophenylacetamidine HCl |

| CAS Number | 59104-21-1 |

| Molecular Formula | C₈H₉BrN₂[1][2] • HCl |

| Pharmacophore | Cationic Amidine Head: Binds negatively charged phosphates (Lipopolysaccharides, DNA backbone).Lipophilic Phenyl Tail: Facilitates membrane insertion.Bromine Substituent: Enhances lipophilicity and provides a "halogen bond" donor site for target affinity. |

Expert Insight: The "Amidine Advantage"

The amidine functional group (

Mechanism of Action (MOA)[3]

The antimicrobial activity of 2-(4-Bromophenyl)ethanimidamide hydrochloride operates via a concentration-dependent dual mechanism:

-

Low Concentration (Sub-MIC): The cationic head group displaces divalent cations (

, -

High Concentration (MIC/MBC): The molecule penetrates the cytoplasm, driven by the membrane potential. Once intracellular, it binds to the minor groove of AT-rich DNA regions, inhibiting DNA replication and transcription (similar to pentamidine) [3].

Visualization: Dual-Mode Mechanism

Figure 1: Mechanistic pathway of cationic amidines. The compound initially disrupts membrane integrity via cation displacement, followed by intracellular DNA targeting.

Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Purpose: To determine the baseline antimicrobial potency of the compound. Note that mono-amidines often show moderate MICs (32–128 µg/mL) compared to bis-amidines; this assay is crucial for establishing the sub-inhibitory concentrations used in synergy studies.

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted.

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

-

96-well microtiter plates (polystyrene, round bottom).

-

Resazurin dye (optional, for viability visualization).

Procedure:

-

Stock Preparation: Dissolve 2-(4-Bromophenyl)ethanimidamide HCl in DMSO to 10 mg/mL. Dilute in MHB to a starting concentration of 512 µg/mL (ensure DMSO < 1% final).

-

Serial Dilution: Add 100 µL of MHB to columns 2–12 of the plate. Add 100 µL of compound stock to column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat across the plate to generate a 2-fold dilution series (256 µg/mL to 0.25 µg/mL).

-

Inoculum Prep: Adjust bacterial culture to

McFarland standard ( -

Inoculation: Add 100 µL of diluted inoculum to each well. Final volume: 200 µL.

-

Incubation: Incubate at 37°C for 16–20 hours.

-

Readout: The MIC is the lowest concentration with no visible growth.

Data Analysis Table:

| Strain | Expected MIC Range (µg/mL) | Interpretation |

|---|---|---|

| S. aureus (Gram+) | 16 – 64 | Moderate activity (Membrane target dominant) |

| E. coli (Gram-) | 64 – >128 | Low activity (Outer membrane barrier prevents entry) |

| P. aeruginosa | >128 | Resistant (High efflux/impermeability) |

Protocol B: Synergistic Checkerboard Assay

Purpose: To validate the compound's ability to potentiate large antibiotics (e.g., Vancomycin, Rifampicin) against Gram-negative bacteria by compromising the outer membrane.

Procedure:

-

Matrix Setup: Use a 96-well plate.

-

X-axis (Rows): Serial dilution of Antibiotic A (e.g., Vancomycin).

-

Y-axis (Cols): Serial dilution of 2-(4-Bromophenyl)ethanimidamide HCl.

-

-

Inoculation: Add bacterial suspension (

CFU/mL final) to all wells. -

Incubation: 37°C for 18–24 hours.

-

Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

Interpretation:

-

FICI ≤ 0.5: Synergism (The amidine successfully permeabilized the membrane).

-

0.5 < FICI ≤ 4.0: Indifference.

-

FICI > 4.0: Antagonism.

Protocol C: Membrane Permeability Assay (NPN Uptake)

Purpose: To directly prove the "membrane disruption" mechanism. N-phenyl-1-naphthylamine (NPN) is a hydrophobic dye that fluoresces strongly in phospholipid environments but is excluded by intact Gram-negative outer membranes.

Workflow:

-

Preparation: Wash E. coli cells in HEPES buffer and resuspend to OD₆₀₀ = 0.5.

-

Baseline: Add 10 µM NPN to the cell suspension. Measure fluorescence (Ex: 350 nm, Em: 420 nm).

-

Treatment: Inject 2-(4-Bromophenyl)ethanimidamide HCl at

MIC and -

Kinetics: Monitor fluorescence increase over 10 minutes.

-

Positive Control: Polymyxin B (known permeabilizer).

Expected Result: A rapid spike in fluorescence indicates the amidine has disrupted the LPS layer, allowing NPN to enter the phospholipid bilayer.

Application Workflow & Logic

The following diagram illustrates the decision matrix for using this compound in a research setting, distinguishing between its use as a Lead Fragment vs. a Synergist .

Figure 2: Strategic workflow for evaluating mono-amidine fragments.

References

-

Hassan, M. et al. (2025). Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus. Biomedicine & Pharmacotherapy .[3] Link

-